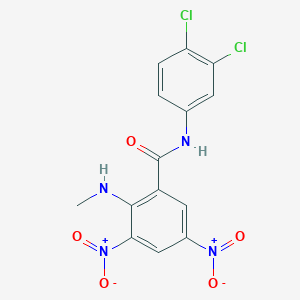
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is a chemical compound characterized by its unique structure, which includes dichlorophenyl and dinitrobenzamide groups
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the nitration of a precursor compound followed by amination and subsequent reactions to introduce the dichlorophenyl and methylamino groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with interest in its possible use in drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide can be compared with similar compounds such as:
Methanesulfonamide, N-(3,4-dichlorophenyl)-: This compound shares the dichlorophenyl group but differs in its functional groups and overall reactivity.
3,5-Dichloro-BODIPY dyes: These dyes have similar structural motifs but are used primarily for their fluorescent properties in bioanalytical applications.
Properties
Molecular Formula |
C14H10Cl2N4O5 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N4O5/c1-17-13-9(5-8(19(22)23)6-12(13)20(24)25)14(21)18-7-2-3-10(15)11(16)4-7/h2-6,17H,1H3,(H,18,21) |
InChI Key |
HQRWBGJAKNWFPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















